2,5-Dimethylfuran

概要

説明

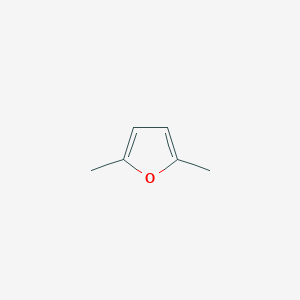

2,5-Dimethylfuran is a heterocyclic organic compound with the molecular formula C₆H₈O. It is a derivative of furan, characterized by the presence of two methyl groups at the 2 and 5 positions on the furan ring. This compound is of significant interest due to its potential as a biofuel, being derivable from cellulose .

準備方法

Synthetic Routes and Reaction Conditions

2,5-Dimethylfuran can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 5-hydroxymethylfurfural. This process uses nickel catalysts supported on mixed oxides such as Al₂O₃-TiO₂-ZrO₂, with isopropanol and formic acid serving as hydrogen donors . Another method involves the dehydration of fructose over Amberlyst-15, followed by hydrogenolysis over a ruthenium-tin catalyst supported on zinc oxide .

Industrial Production Methods

Industrial production of this compound typically involves the conversion of fructose to 5-hydroxymethylfurfural, which is then hydrogenated to produce this compound. This process is efficient and yields high purity products suitable for various applications .

化学反応の分析

Ozonolysis and Atmospheric Degradation

2,5-DMF reacts with ozone (O₃) under atmospheric conditions, forming intermediates such as stabilized Criegee intermediates (SCIs) and carbonyl compounds. Key findings include:

-

Mechanism :

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| O₃ reaction rate | 299 K, dry air | ||

| Dominant products | Formaldehyde, glyoxal | Simulated chamber study |

Pyrolysis and Thermal Decomposition

At high temperatures, 2,5-DMF undergoes radical-mediated decomposition, critical for combustion applications:

-

Primary pathways :

| Decomposition Pathway | Product Distribution (%) | Temperature Range |

|---|---|---|

| Radical formation | ~61.82 | 800–1200 K |

| Ipso-addition to MF | ~18.23 | 800–1200 K |

| H-atom abstraction | ~12.89 | 800–1200 K |

Source: Combustion kinetics study

Catalytic Hydrogenation for Biofuel Production

2,5-DMF is synthesized via catalytic hydrogenolysis of biomass-derived 5-hydroxymethylfurfural (HMF):

-

Key catalysts :

-

Reaction steps :

Oxidation Reactions

2,5-DMF reacts with hydroxyl radicals (OH) and oxygen in combustion environments:

-

OH addition :

-

Auto-ignition :

Environmental Reactivity

2,5-DMF exhibits stability in air but reacts with NO₃ radicals in polluted environments:

科学的研究の応用

Biofuel Applications

Energy Density and Efficiency

2,5-DMF has gained attention as a promising biofuel due to its high energy density and favorable combustion properties. It boasts an energy efficiency of 31.5 MJ/L, which is approximately 40% higher than that of ethanol (21.3 MJ/L) and comparable to gasoline . Its higher boiling point (92 °C) reduces fuel loss through evaporation and enhances safety by minimizing the risk of explosions associated with volatile fuels .

Production from Biomass

The production of 2,5-DMF from biomass involves the catalytic conversion of fructose or glucose through intermediates like hydroxymethylfurfural (HMF). This process is advantageous as it utilizes renewable resources, making it a sustainable alternative to fossil fuels . Recent advancements in catalyst development have led to yields exceeding 90% under optimized conditions, showcasing the efficiency of various catalysts such as nickel-molybdenum sulfide .

| Property | This compound | Ethanol | Gasoline |

|---|---|---|---|

| Energy Density (MJ/L) | 31.5 | 21.3 | ~32 |

| Boiling Point (°C) | 92 | 78.37 | ~30 |

| Research Octane Number | 119 | 110 | ~87 |

| Stoichiometric Air/Fuel Ratio | 10.72 | 8.95 | 14.56 |

Chemical Synthesis

Scavenger for Singlet Oxygen

2,5-DMF serves as an effective scavenger for singlet oxygen, which has implications in photochemistry and environmental monitoring. Its ability to react with singlet oxygen allows for the determination of singlet oxygen levels in natural waters through a Diels-Alder reaction mechanism .

Use in NMR Spectroscopy

The compound has been proposed as an internal standard for NMR spectroscopy due to its stable chemical shifts and reliable integrations. This application is particularly useful in analytical chemistry for quantifying other compounds without interference .

Toxicology and Environmental Impact

Genotoxicity Studies

While 2,5-DMF shows promise as a biofuel, studies have indicated potential genotoxic effects, including chromosomal damage in murine cells. Although it was not found to be mutagenic according to the Ames test, concerns regarding its aquatic toxicity and bioaccumulation have been raised . The environmental impact of its combustion products also warrants further investigation.

Case Studies

Catalytic Hydrogenation Research

Recent studies have focused on optimizing the catalytic hydrogenation of HMF to produce 2,5-DMF efficiently. For instance, Han et al. achieved a yield of 95% using nickel-molybdenum sulfide catalysts under mild conditions (130 °C and 1 MPa H₂) with isopropanol as a co-catalyst . This highlights the potential for scaling up production methods for commercial applications.

Ozone Chemistry Studies

Research has also explored the atmospheric chemistry of 2,5-DMF by examining its reactions with ozone. A recent study determined the reaction rates and mechanisms involved when exposed to ozone in controlled atmospheric conditions, contributing valuable data for understanding its environmental behavior .

作用機序

The mechanism of action of 2,5-Dimethylfuran involves its oxidation by ozone, leading to the formation of various reactive intermediates and products. The reaction kinetics and pathways have been studied extensively, revealing that the oxidation process contributes to the reactivity and acidity in biomass burning plumes . Additionally, it plays a role in the neurotoxicity mechanism of hexane, where it is metabolized to hexane-2,5-dione and 4,5-dihydroxy-2-hexanone .

類似化合物との比較

2,5-Dimethylfuran can be compared with other furan derivatives such as:

2-Methylfuran: Similar in structure but with only one methyl group, making it less energy-dense and less stable compared to this compound.

5-Hydroxymethylfurfural: A precursor in the synthesis of this compound, it is more reactive and less stable.

Tetrahydrofuran: A fully hydrogenated derivative of furan, it is more stable but less reactive compared to this compound.

This compound stands out due to its high energy density, chemical stability, and potential as a biofuel, making it a unique and valuable compound in various fields of research and industry .

生物活性

2,5-Dimethylfuran (DMF) is a compound that has garnered attention due to its potential applications as a biofuel and its biological activity. This article provides a comprehensive overview of the biological effects of DMF, including its toxicity, genotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a furan derivative with the molecular formula . It is characterized by two methyl groups attached to the furan ring, which influences its chemical reactivity and biological interactions.

Genotoxicity and Cytotoxicity

Research indicates that DMF is not mutagenic according to the Ames test; however, it has been shown to induce chromosomal damage in cultured murine cells. This suggests potential genotoxic effects that warrant further investigation. A study highlighted that DMF exposure led to chromosomal aberrations in mouse bone marrow without metabolic activation, indicating its capability to cause genetic damage directly .

Table 1: Summary of Genotoxic Studies on DMF

| Study Reference | Test Conducted | Result |

|---|---|---|

| Fromowitz et al. (2012) | Ames Test | Non-mutagenic |

| Fromowitz et al. (2012) | Chromosomal Aberration | Induced chromosomal damage in murine cells |

| Phuong et al. (2012) | Micronucleus Assay | Increased micronuclei frequency observed |

Aquatic Toxicity

The aquatic toxicity of DMF has been assessed using various predictive models. It is classified as having moderate-level aquatic toxicity, with concerns regarding bioaccumulation and persistence in the environment. The lethal concentration for 50% of aquatic organisms (LC50) was determined to be approximately 71.1 mg/L in fathead minnows .

Biological Activity and Therapeutic Potential

Recent studies have explored the potential therapeutic applications of DMF derivatives. A notable investigation focused on this compound-3-carboxylic acid derivatives, which were synthesized and evaluated for their inhibitory activities against indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme involved in tumor immune evasion, making it a promising target for cancer immunotherapy.

Key Findings:

- Compound 19a exhibited excellent IDO1 inhibitory activity with IC50 values of 4.0 nM in HeLa cells and 4.6 nM in THP-1 cells.

- Molecular docking studies suggested that compound 19a forms a coordinate bond with heme iron through its carboxylic acid moiety, indicating a strong interaction with the target enzyme .

Table 2: Inhibitory Activities of DMF Derivatives Against IDO1

| Compound | IC50 (HeLa Cells) | IC50 (THP-1 Cells) |

|---|---|---|

| Compound 19a | 4.0 nM | 4.6 nM |

Environmental Impact

A study conducted by Phuong et al. assessed the environmental impact of DMF as a biofuel candidate. The findings indicated that while DMF itself is not highly toxic, its combustion intermediates pose significant environmental risks due to their higher levels of toxicity and potential for bioaccumulation .

Health Implications

The health implications of DMF exposure have been evaluated through various animal studies. Long-term exposure to furan (a structural analog of DMF) has been linked to liver tumors in rats, raising concerns about similar effects from DMF due to their structural similarities .

特性

IUPAC Name |

2,5-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNUFIFRDBKVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022093 | |

| Record name | 2,5-Dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dimethylfuran is a clear yellow oily liquid. Aromatic caustic odor. (NTP, 1992), Liquid, Yellow oily liquid with an aromatic, caustic odor; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS], Colourless liquid; Spicy smoky aroma | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198 to 201 °F at 760 mmHg (NTP, 1992), 92.00 to 94.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

30.2 °F (NTP, 1992) | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992), Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8883 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.892-0.898 | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

53 mmHg at 72 °F ; 174 mmHg at 124 °F; 404 mmHg at 167 °F (NTP, 1992), 25.9 [mmHg] | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-86-5 | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5HL9OJ7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-81 °F (NTP, 1992), -63 °C | |

| Record name | 2,5-DIMETHYLFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,5-Dimethylfuran a promising biofuel alternative?

A1: this compound boasts several advantages over ethanol, the current leading biofuel. It possesses a 40% higher energy density, comparable to gasoline, and a higher boiling point, making it easier to store and transport. Furthermore, it is not water-soluble, eliminating concerns about water absorption from the atmosphere. []

Q2: How is this compound produced from renewable sources?

A2: A two-step catalytic process converts fructose, obtained directly from biomass or from glucose, into this compound. [] This process can be further optimized in a continuous flow reactor using heterogeneous catalysts, achieving a combined yield of 85% for this compound and ethyl levulinate. []

Q3: What is the molecular formula, weight, and spectroscopic data for this compound?

A3: this compound has the molecular formula C6H8O and a molecular weight of 96.13 g/mol. Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, can be found in several research papers. [, , , ]

Q4: What are the primary reactions involved in the thermal decomposition of this compound?

A4: The initial steps involve C-H bond scission in the methyl side chain, forming β- and α-carbenes. Subsequent reactions open the furan ring, leading to various intermediates. Demethylation is a significant pathway, yielding unsaturated species like allenylketenes. []

Q5: How does this compound react with atmospheric radicals?

A5: this compound readily reacts with hydroxyl radicals (OH) in the atmosphere, primarily forming unsaturated 1,4-dicarbonyls, unsaturated carbonyl-acids, and hydroxy-furanones. [] This reaction is considered a relatively clean source of these compounds. []

Q6: Does this compound exhibit any specific catalytic properties?

A6: While not a catalyst itself, this compound production relies heavily on catalysts. Research explores various catalysts, including bimetallic Cu-Co supported on carbon [] and nickel supported on mesoporous carbon. [] Catalyst properties like metal dispersion and acidity are crucial for optimizing yield and selectivity. []

Q7: How is computational chemistry used to study this compound?

A7: Computational methods like density functional theory (DFT) are employed to investigate various aspects of this compound, including its thermal decomposition pathways, [, ] electronic structures, [] and interactions with other molecules. []

Q8: Are there any specific structure-activity relationships (SAR) identified for this compound derivatives?

A8: Research indicates that even subtle structural modifications, such as the position of methyl groups on the furan ring, can significantly impact its reactivity and interactions with other molecules. [, ] These insights are crucial for understanding its behavior in complex environments.

Q9: Can you elaborate on the use of quantum-chemical calculations in studying this compound?

A9: Quantum-chemical calculations, often combined with experimental data, are used to develop kinetic models for this compound reactions. These models provide valuable insights into the reaction mechanisms and predict product formation under different conditions. []

Q10: Is this compound a reliable biomarker for specific exposures?

A10: Yes, this compound is a validated biomarker for smoking status. Its presence in breath samples accurately distinguishes smokers from nonsmokers with high sensitivity and specificity. [, ] This makes it a valuable tool for exposure assessment in epidemiological studies. [, ]

Q11: Does this compound pose any environmental risks?

A11: While considered a promising biofuel with potentially lower greenhouse gas emissions than conventional fuels, further research is needed to assess the environmental impact of this compound throughout its lifecycle, including production, use, and degradation. [, , ]

Q12: What analytical methods are used to quantify this compound?

A12: Gas chromatography coupled with various detectors, such as flame ionization detection (GC-FID) and mass spectrometry (GC-MS), is commonly used for quantifying this compound. [, ] These methods offer high sensitivity and selectivity, enabling accurate analysis even at trace levels.

Q13: How are analytical methods for this compound validated?

A13: Validation of analytical methods typically involves assessing key parameters such as accuracy, precision, specificity, linearity, range, and robustness. [, ] This ensures the reliability and reproducibility of the analytical data.

Q14: What are the challenges in analyzing this compound in complex matrices?

A14: Analyzing this compound in complex matrices like environmental samples or biological fluids can be challenging due to potential interferences from other compounds. Therefore, sample preparation techniques are often employed to isolate and concentrate this compound before analysis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。